
Phenyl-(1-phenylcyclohexyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl-(1-phenylcyclohexyl)methanone is an organic compound with the molecular formula C19H20O It is a ketone derivative characterized by a phenyl group attached to a cyclohexyl ring, which is further bonded to another phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl-(1-phenylcyclohexyl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with cyclohexylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, can enhance the efficiency and scalability of production.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl-(1-phenylcyclohexyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding phenyl-(1-phenylcyclohexyl)methanol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be employed under controlled conditions.
Major Products Formed
Oxidation: Phenyl-(1-phenylcyclohexyl)carboxylic acid.
Reduction: Phenyl-(1-phenylcyclohexyl)methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Phenyl-(1-phenylcyclohexyl)methanone has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural analogs are investigated for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for developing analgesic and anesthetic agents.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of phenyl-(1-phenylcyclohexyl)methanone involves its interaction with specific molecular targets. For instance, its structural analogs, such as phencyclidine, bind to the N-methyl-D-aspartate (NMDA) receptor, blocking ion channels and modulating neurotransmitter release. This interaction can lead to various pharmacological effects, including analgesia and anesthesia .
Comparaison Avec Des Composés Similaires
Phenyl-(1-phenylcyclohexyl)methanone can be compared with other similar compounds, such as:
Phencyclidine (PCP): Known for its dissociative anesthetic properties and NMDA receptor antagonism.
Ketamine: Another NMDA receptor antagonist with anesthetic and analgesic effects.
Rolicyclidine: Similar to phencyclidine but with less potent stimulant effects and more pronounced sedative properties.
These compounds share structural similarities but differ in their pharmacological profiles and applications, highlighting the uniqueness of this compound in scientific research.
Propriétés
Numéro CAS |
41848-75-3 |
|---|---|
Formule moléculaire |
C19H20O |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
phenyl-(1-phenylcyclohexyl)methanone |
InChI |
InChI=1S/C19H20O/c20-18(16-10-4-1-5-11-16)19(14-8-3-9-15-19)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2 |
Clé InChI |
YBSOJLSNLRKPHB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


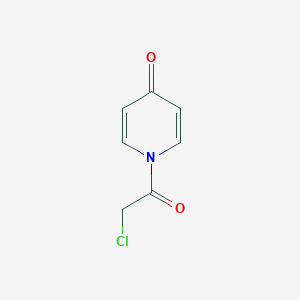

![4-[(E)-(Hydrazinylmethylidene)amino]-N-(pyridin-4-yl)benzamide](/img/structure/B13965242.png)
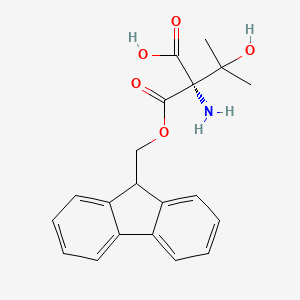
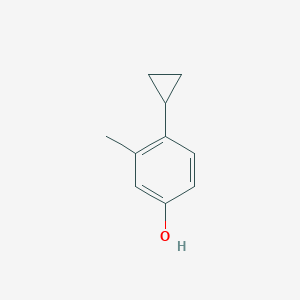
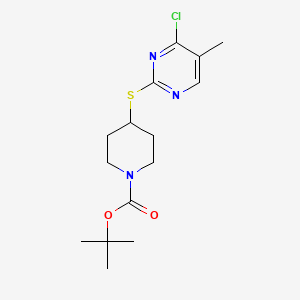
![2-Bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B13965278.png)
![Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl-](/img/structure/B13965279.png)
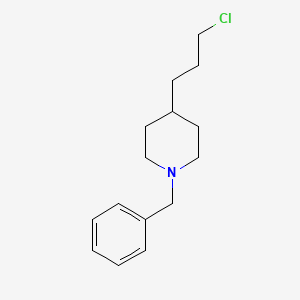
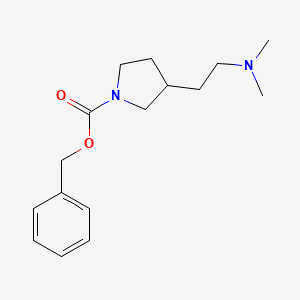
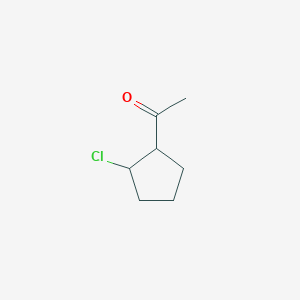
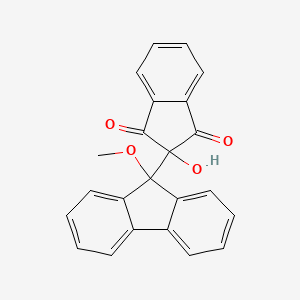
![8-Oxa-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13965325.png)

